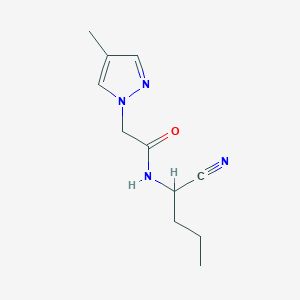
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide, also known as CBMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBMPA is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival. In
科学研究应用
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where CK2 has been shown to play a critical role in the development and progression of various types of cancer. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用机制
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide acts as a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to be overexpressed in a variety of cancer cells, making it an attractive target for the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of other types of cells, including T cells and fibroblasts. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide is also relatively easy to synthesize, making it readily available for use in research. However, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide does have some limitations. It has been shown to have some off-target effects, which may complicate interpretation of results. Additionally, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
未来方向
There are several future directions for research on N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide. One area of research is in the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory drugs. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, more research is needed to understand the full range of effects of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide on cellular processes, including its off-target effects and potential interactions with other proteins.
合成方法
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-bromo-butyl)-acetamide, followed by reaction with cyanogen bromide. Another method involves the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-chlorobutyl)-acetamide, followed by reaction with sodium cyanide. Both of these methods result in the formation of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide with high yields and purity.
属性
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-4-10(5-12)14-11(16)8-15-7-9(2)6-13-15/h6-7,10H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKJMFCBKKOFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN1C=C(C=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)
![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)